Cefoperazone Dihydrate

Antimicrobial Susceptibility Pseudomonas aeruginosa MIC90

Analytical and pharmaceutical R&D requires a precisely characterized reference material to ensure regulatory compliance and data integrity. Cefoperazone Dihydrate (CAS 113826-44-1) is the specified USP hydrate form for QC workflows. - **For HPLC/QC:** ≥98% purity (HPLC); ideal for impurity separation (7-ACA, 5-MER) per ANDA requirements. - **For Microbiology:** Validated anti-pseudomonal MIC90 (16 mg/L); benchmark for ESBL (TEM-type) susceptibility studies. - **Logistics:** Stable crystalline dihydrate; long-term storage at 2-8°C; water content 4-7% (Karl Fischer).

Molecular Formula C25H31N9O10S2
Molecular Weight 681.7 g/mol
CAS No. 113826-44-1
Cat. No. B1353751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefoperazone Dihydrate
CAS113826-44-1
Molecular FormulaC25H31N9O10S2
Molecular Weight681.7 g/mol
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O
InChIInChI=1S/C25H27N9O8S2.2H2O/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;;/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);2*1H2/t15-,16-,22-;;/m1../s1
InChIKeyOMYIZCZQILAOGB-BYLXUVCXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefoperazone Dihydrate: Procurement & Analytical Reference


Cefoperazone dihydrate (CAS 113826-44-1) is the hydrated crystalline form of cefoperazone, a semisynthetic third-generation cephalosporin antibiotic characterized by a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including notable anti-pseudomonal efficacy [1]. It is chemically defined as (6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate, with a molar mass of 681.70 g/mol and a typical assay purity of ≥98% (HPLC) [2]. This specific hydrate form is widely utilized as an analytical reference standard for HPLC method development and validation, as well as for quality control (QC) applications in pharmaceutical manufacturing and Abbreviated New Drug Application (ANDA) submissions .

Cefoperazone Dihydrate: Why Specification Matters


Generic substitution among third-generation cephalosporins is scientifically unsound due to profound differences in pharmacokinetic disposition, antibacterial spectrum, and stability to β-lactamase hydrolysis, which critically impact therapeutic efficacy and research reproducibility. Unlike most class members that are primarily renally cleared, cefoperazone exhibits predominant biliary elimination, making it uniquely suitable for patients with renal impairment but requiring careful consideration in hepatic dysfunction [1]. Furthermore, while its anti-pseudomonal activity is superior to many analogs, it is distinctly labile to hydrolysis by TEM-type extended-spectrum β-lactamases (ESBLs), a vulnerability not shared equally by ceftazidime or cefepime, rendering it ineffective as monotherapy against ESBL-producing pathogens unless combined with a β-lactamase inhibitor like sulbactam [2]. Even in analytical contexts, the dihydrate crystal form (CAS 113826-44-1) has specific stability and handling requirements (e.g., long-term storage at 2-8°C and a water content of 4-7% by Karl Fischer titration) that differ from other salt forms like cefoperazone sodium (CAS 62893-20-3), and its use as a USP reference standard is mandated for regulatory compliance [3]. The following quantitative evidence guide substantiates precisely where cefoperazone dihydrate provides verifiable differentiation against relevant comparators.

Cefoperazone Dihydrate: Quantitative Evidence Guide


Anti-Pseudomonal Activity: MIC90 Comparison

In a head-to-head study of 100 Gram-negative bloodstream isolates, cefoperazone demonstrated an MIC90 of 16 mg/L against Pseudomonas aeruginosa. While ceftazidime was 4-fold more potent with an MIC90 of 4 mg/L, cefoperazone was 4- to 16-fold more active than ceftriaxone and cefotaxime against this pathogen, highlighting its niche role among third-generation cephalosporins for empiric anti-pseudomonal coverage where ceftazidime is contraindicated or unavailable [1]. An earlier study further contextualized this by showing that at 16 mg/L, cefoperazone inhibited 94% of P. aeruginosa strains, comparable to ceftazidime's 95% inhibition, and significantly outperforming moxalactam (80%) and ceftizoxime (25%) (P < 0.001) [2].

Antimicrobial Susceptibility Pseudomonas aeruginosa MIC90

Predominant Biliary Elimination

Cefoperazone exhibits a fundamentally different elimination pathway compared to ceftazidime and cefotaxime, which are primarily renally excreted. A comprehensive review of third-generation cephalosporins establishes that the major route of elimination for cefoperazone is via the bile, whereas ceftazidime, ceftizoxime, and latamoxef are mainly eliminated by the kidneys, and cefotaxime and ceftriaxone depend on both pathways [1]. This class-level inference is supported by a comparative study in elderly volunteers where cefoperazone's concentration-time profile was markedly different from ceftriaxone and other agents, suggesting that dosing guidelines in this population may need to be altered [2]. This biliary excretion pathway means that cefoperazone requires little to no dosage adjustment in patients with renal impairment, a critical differentiator from renally-cleared comparators [1].

Pharmacokinetics Biliary Excretion Renal Insufficiency

High Protein Binding: Free Fraction Impact

Cefoperazone exhibits exceptionally high plasma protein binding (91.5 ± 2%) compared to ceftazidime (21 ± 6%). In a randomized, crossover study in healthy volunteers receiving 30 mg/kg doses, mean peak total serum concentrations were 264.1 ± 149.6 μg/mL for cefoperazone and 101.7 ± 18.6 μg/mL for ceftazidime. However, due to its high binding, the mean peak unbound (free) concentration of cefoperazone was only 24.2 ± 17.8 μg/mL, while ceftazidime's was 78.5 ± 12.5 μg/mL—a 3.2-fold difference in favor of ceftazidime [1]. Consequently, despite higher total drug levels, cefoperazone showed minimal bactericidal activity against P. aeruginosa, while ceftazidime exhibited greater antibacterial activity [1]. This confirms that only the unbound drug is microbiologically active.

Plasma Protein Binding Pharmacodynamics Free Drug Concentration

Sulbactam Synergy: Overcoming β-Lactamase

Cefoperazone is known to be labile to hydrolysis by TEM-type β-lactamases, which limits its monotherapy use against ESBL-producing organisms [1]. However, its combination with the β-lactamase inhibitor sulbactam dramatically restores and expands its spectrum. In a study of 632 clinical isolates, cefoperazone alone was effective (≤16 μg/mL) against 95% of Enterobacteriaceae. The addition of 4 μg/mL sulbactam increased coverage to 99.5% of strains—superior to timentin (99.1%), ceftazidime (98.2%), and tobramycin (90.9%) [2]. Furthermore, the combination markedly decreased MICs, with overall MIC90 values dropping from 8.0 μg/mL for cefoperazone alone to 1.0 μg/mL when combined with sulbactam [2]. A more recent meta-analysis of seven RCTs with 1,017 patients confirmed that cefoperazone-sulbactam achieved a significantly higher treatment success rate (RR = 1.08, 95% CI [1.02–1.13]) and superior microbial clearance rate (RR = 1.22, 95% CI [1.11–1.34]) compared to other cephalosporins, particularly in MDRO infections [3].

β-Lactamase Inhibitor Sulbactam Synergy

Analytical Method Validation: Purity & Impurity Profiling

For analytical chemists and QC laboratories, the dihydrate form (CAS 113826-44-1) is the specified USP reference standard, essential for method development and validation. A validated HPLC method has been established for the quantitative determination of cefoperazone sodium in the presence of its key related impurities: 7-aminocephalosporanic acid (7-ACA) and 5-mercapto-1-methyl-tetrazole (5-MER) [1]. This method uses a C8 column and a mobile phase of methanol:0.05 M KH2PO4 buffer (22.5:77.5 v/v, pH 7.5) with detection at 254 nm, achieving a mean percentage recovery of 99.67% (SD 1.465) across a 10–90 µg/mL concentration range [1]. This established protocol enables precise quantitation of cefoperazone and its impurities, providing a direct, verifiable basis for QC release testing and ANDA submissions [2].

HPLC Method Validation Related Impurities Quality Control

β-Lactamase Hydrolysis Stability vs. Cephaloridine

Cefoperazone demonstrates relative stability to hydrolysis by β-lactamases produced by Gram-negative bacteria. Its relative rates of hydrolysis by cephalosporinases are reported to range from 7.0 to 0.01, when compared to cephaloridine hydrolysis, which is set as the baseline of 100 . While specific comparators for this exact metric are not provided in the same study, this class-level data indicates that cefoperazone is a poorer substrate for these enzymes compared to the reference compound, suggesting a moderate degree of stability that is relevant when considering its use against β-lactamase-producing organisms. This inherent stability, while not absolute, contributes to its spectrum and is the basis for its potentiation by sulbactam to overcome TEM-type β-lactamase hydrolysis [1].

β-Lactamase Stability Cephalosporinase Hydrolysis Rate

Cefoperazone Dihydrate: Optimal Application Scenarios


Analytical Reference Standard: HPLC & QC

Given its defined purity, known impurity profile, and specification as a USP reference standard [1], cefoperazone dihydrate (CAS 113826-44-1) is the optimal material for developing and validating HPLC methods for the quantitative determination of cefoperazone in pharmaceutical formulations and biological samples. The validated method for separating it from key impurities like 7-ACA and 5-MER [2] ensures that QC laboratories can reliably assess batch-to-batch consistency, meet ANDA regulatory requirements, and monitor stability, thereby reducing the risk of product failure and ensuring patient safety.

Anti-Pseudomonal Susceptibility Testing Panels

For clinical microbiology and antimicrobial surveillance laboratories, cefoperazone dihydrate is essential for preparing customized susceptibility testing panels. Its inclusion is justified by its moderate anti-pseudomonal activity (MIC90 of 16 mg/L) which is superior to ceftriaxone and cefotaxime, and its distinct β-lactamase susceptibility profile [3]. Researchers studying resistance epidemiology in P. aeruginosa can use it to benchmark newer agents and to investigate the prevalence and impact of TEM-type β-lactamases, which hydrolyze cefoperazone but not ceftazidime or carbapenems [4].

Pharmacokinetics in Hepatic & Renal Impairment

Cefoperazone dihydrate serves as a unique probe compound for studying drug disposition and elimination. Its predominant biliary excretion [5] makes it an invaluable tool for researchers developing physiologically-based pharmacokinetic (PBPK) models to predict drug exposure in patients with varying degrees of hepatic dysfunction. Unlike renally-cleared cephalosporins like ceftazidime, cefoperazone's clearance is minimally affected by renal impairment, making it a preferred analytical standard for studies investigating altered pharmacokinetics in liver disease [5].

β-Lactamase Inhibitor Combinations for MDROs

Due to its vulnerability to TEM-type β-lactamases [4], cefoperazone dihydrate is an ideal substrate for developing and evaluating novel β-lactamase inhibitor combinations. The well-documented synergy between cefoperazone and sulbactam, which dramatically reduces MIC90s and expands the spectrum of activity against MDROs, including ESBL-producers and some carbapenem-resistant strains [6], makes it a benchmark for testing the efficacy of new inhibitors. This application is critical for antimicrobial drug discovery programs aiming to overcome β-lactamase-mediated resistance.

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